2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole
Description
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core linked to a piperazine ring, which is further substituted with a tert-butylpyrimidine group
Properties
IUPAC Name |
2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-19(2,3)16-12-17(21-13-20-16)23-8-10-24(11-9-23)18-22-14-6-4-5-7-15(14)25-18/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDTYHHPPVMGRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multi-step organic synthesis. The process begins with the preparation of the benzoxazole core, which can be synthesized through the cyclization of 2-aminophenol with carboxylic acids or their derivatives. The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient heat and mass transfer, as well as the development of greener reaction conditions to reduce the use of hazardous solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The benzoxazole core can be oxidized to form N-oxides.
Reduction: The piperazine ring can be reduced to form secondary amines.
Substitution: The tert-butylpyrimidine group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoxazole core would yield N-oxides, while reduction of the piperazine ring would yield secondary amines .
Scientific Research Applications
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .
Mechanism of Action
The mechanism of action of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine
- **2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine
- **2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine
Uniqueness
What sets 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole apart from similar compounds is its unique benzoxazole core, which imparts distinct chemical and biological properties. This core structure can enhance the compound’s stability and binding affinity to specific targets, making it a valuable scaffold for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
